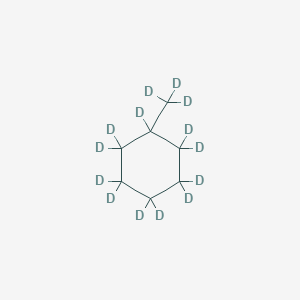
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione exerts its effects by binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are expressed in various immune and cancer cells. Activation of adenosine A3 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for adenosine A3 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2,6-diaminopurine with chloroacetyl chloride, followed by the reaction with ethyl acetoacetate and hydrolysis. The final product is obtained after purification and isolation using chromatographic techniques.
Applications De Recherche Scientifique
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties by activating adenosine A3 receptors, which are expressed in various immune and cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propriétés
Numéro CAS |
1919-38-6 |
|---|---|
Nom du produit |
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione |
Formule moléculaire |
C10H13ClN4O2 |
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
7-(2-chloropropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-6(11)4-15-5-12-8-7(15)9(16)14(3)10(17)13(8)2/h5-6H,4H2,1-3H3 |
Clé InChI |
YAPLUWBOORSOHV-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
SMILES canonique |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
Autres numéros CAS |
1919-38-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



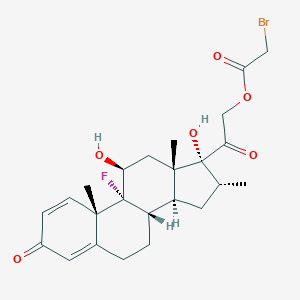
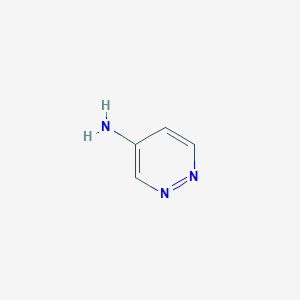
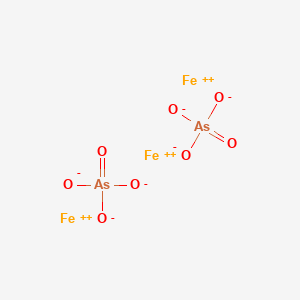
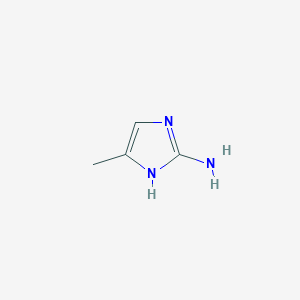
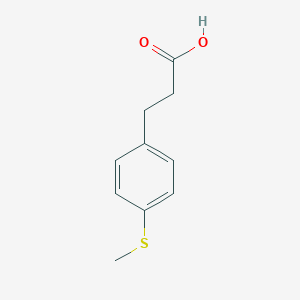
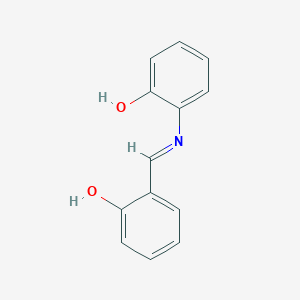
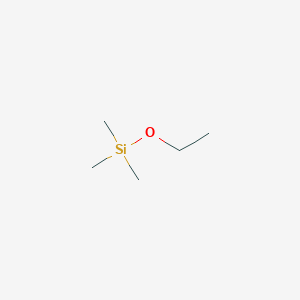
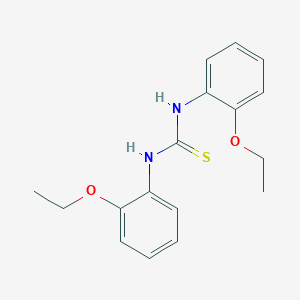
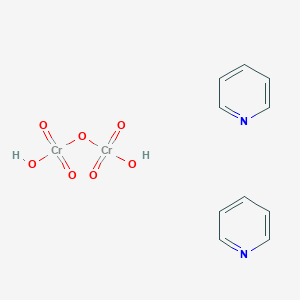
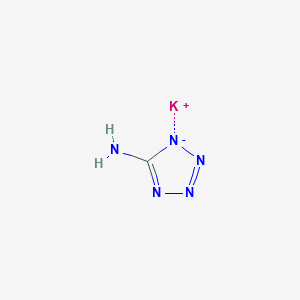
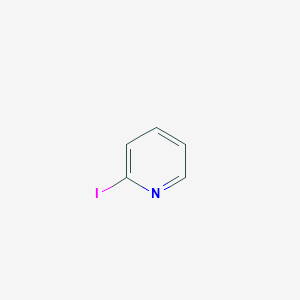
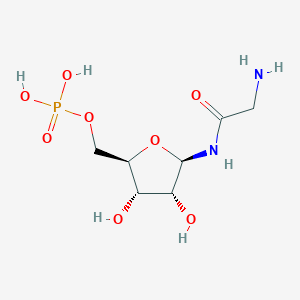
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
